molecular formula C17H19N5OS B2418105 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide CAS No. 2034465-36-4

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide

Cat. No. B2418105
CAS RN: 2034465-36-4
M. Wt: 341.43
InChI Key: NHHXSSHXUXZELH-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C17H19N5OS and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research in chemical synthesis and structural characterization provides foundational insights into compounds structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide. The synthesis of such compounds involves innovative methodologies that enable the exploration of their potential applications in various fields, including medicinal chemistry and material science. For instance, the development of synthetic strategies for 3-amino-4-fluoropyrazoles reveals the importance of fluorinated pyrazoles as building blocks in medicinal chemistry, highlighting the broad applicability of related structures in drug development and other areas (Surmont et al., 2011).

Biological Applications

Compounds with a core structure similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide have been investigated for a range of biological activities. This includes the study of their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. For example, celecoxib derivatives have been evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, showcasing the diverse therapeutic potential of pyrazole-related compounds (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of pyrazole derivatives represent another significant area of research. Compounds structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide have been synthesized and assessed for their efficacy against various microbial strains, highlighting their potential as novel antimicrobial and antifungal agents. The exploration of these activities is crucial for developing new treatments for infectious diseases (El-Mariah et al., 2006).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-5-8-24-15(12)3-4-16(23)20-10-14-17(19-7-6-18-14)13-9-21-22(2)11-13/h5-9,11H,3-4,10H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHXSSHXUXZELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2=NC=CN=C2C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide

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